molecular formula C25H29N5O3 B2611450 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide CAS No. 1358208-46-4

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2611450
CAS No.: 1358208-46-4
M. Wt: 447.539
InChI Key: FSPWHXDWVDIDJX-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a pyridin-2-yl scaffold substituted with a 3-methylphenyl-1,2,4-oxadiazol-5-yl group at the 3-position. The piperidine nitrogen is further functionalized with an N-[(oxolan-2-yl)methyl] substituent. The oxolan (tetrahydrofuran) moiety may enhance solubility or influence pharmacokinetic properties compared to bulkier substituents.

Properties

IUPAC Name

1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-17-5-2-6-19(15-17)22-28-25(33-29-22)21-8-3-11-26-23(21)30-12-9-18(10-13-30)24(31)27-16-20-7-4-14-32-20/h2-3,5-6,8,11,15,18,20H,4,7,9-10,12-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWHXDWVDIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Pyridine ring functionalization: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, with a suitable pyridine derivative.

    Piperidine ring incorporation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Final coupling: The oxadiazole, pyridine, and piperidine moieties are coupled together using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that synthesized oxadiazole derivatives displayed potent antibacterial activity through disc diffusion methods, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures induce apoptosis in cancer cell lines such as glioblastoma. The mechanism involves the disruption of DNA integrity, leading to cell death . Additionally, molecular docking studies indicate favorable interactions between these compounds and cancer-related targets, enhancing their therapeutic efficacy .

Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory activity. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds exhibiting dual inhibition of COX-1 and COX-2 have been reported, indicating the potential for developing anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies play a critical role in understanding the interaction between the compound and biological targets. These computational methods allow researchers to predict binding affinities and elucidate mechanisms of action at a molecular level. The docking simulations for compounds related to the target molecule have shown strong binding interactions with various enzymes involved in cancer and inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial properties against E. coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, a series of oxadiazole-containing compounds were tested against multiple cancer cell lines. The results demonstrated that these compounds effectively reduced cell viability and induced apoptosis through caspase activation pathways, suggesting their utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Compound A : N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide

  • Structural Differences : Replaces the oxolan-2-ylmethyl group with a pyrazine-2-carboxamide substituent.
  • Safety data for this compound highlight standard handling precautions for piperidine derivatives, though specific activity data are unavailable .

Compound B : 7-nitro-N-((pyridin-2-yl)methyl)benzo[c][1,2,5]oxadiazole-4-amine (CAS RN 1111625-98-9)

  • Structural Differences : Contains a benzo[c][1,2,5]oxadiazole core with a nitro group and pyridylmethylamine substituent.
  • Functional Relevance : Acts as a JAK/STAT inhibitor (IC₅₀ = 39 µM in HepG2 cells), demonstrating the role of oxadiazole derivatives in disrupting kinase signaling .

Functional Analogues

Compound C: N-(2-(Bis((pyridin-2-yl)methyl)amino)ethyl)-4-amine (NBD-TPEA)

  • Structural Features : Combines pyridine and ethylenediamine motifs.
  • Activity : Used in fluorescence-based studies of zinc translocation, illustrating the versatility of pyridine-containing compounds in diverse biochemical applications .

Comparative Analysis Table

Compound Core Structure Key Substituents Bioactivity/Notes Reference
Target Compound Piperidine-4-carboxamide 3-Methylphenyl-oxadiazole, oxolan-methyl Unknown (hypothesized kinase modulation)
Compound A Piperidine-pyrazine carboxamide Pyrazine-2-carboxamide Safety data available; no IC₅₀ reported
Compound B Benzo[c][1,2,5]oxadiazole Nitro group, pyridylmethylamine JAK/STAT inhibition (IC₅₀ = 39 µM)
Compound C Ethylenediamine-pyridine Bis-pyridylmethylaminoethyl Zinc translocation probe

Research Findings and Implications

  • Oxadiazole Role: The 1,2,4-oxadiazole ring in the target compound and Compound B is critical for electron-deficient interactions, often exploited in kinase inhibitors.
  • Substituent Effects : The oxolan-methyl group in the target compound likely improves aqueous solubility compared to Compound A’s pyrazine carboxamide, which may favor crystalline stability .
  • Activity Gaps : While Compound B’s JAK/STAT inhibition suggests a pathway of interest, the target compound’s specific activity remains uncharacterized. Further studies should prioritize enzymatic assays (e.g., kinase panels) and ADMET profiling.

Biological Activity

The compound 1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic molecule with potential therapeutic applications. It features a unique structure that combines an oxadiazole moiety with a piperidine carboxamide, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.5 g/mol
LogP3.3994
Polar Surface Area64.071 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including receptors involved in inflammation and cellular signaling pathways. The presence of the oxadiazole group is particularly notable as compounds with similar structures have been reported to exhibit anti-inflammatory and anticancer properties.

Key Mechanisms:

  • Anti-inflammatory Activity : Compounds derived from oxadiazole structures have demonstrated anti-inflammatory effects in various models, suggesting that this compound may also exert similar actions.
  • Genotoxicity Studies : Research indicates that modifications in the oxadiazole structure can reduce genotoxic effects while maintaining biological efficacy, highlighting the importance of structural optimization in drug design .

Biological Activity

Research on related compounds has shown a range of biological activities:

  • Anticancer Properties : Compounds with oxadiazole moieties have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies

  • Anti-inflammatory Studies : A study examining similar oxadiazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could modulate immune responses effectively .
  • Genotoxicity Assessment : In a comparative analysis of oxadiazole-containing compounds, it was found that certain structural modifications could mitigate genotoxic effects while preserving anti-inflammatory activity .

Q & A

Q. Table 1: Typical Reaction Conditions for Oxadiazole Formation

Reaction StepReagents/ConditionsYield RangeReference
Amidoxime formationNH2OH·HCl, NaOH, EtOH, reflux70-85%
CyclizationDCC/DMAP, CH2Cl2, rt or reflux60-90%

Basic: How is the structural identity of this compound confirmed?

Structural elucidation involves:

  • X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are used for small-molecule refinement. This method resolves bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., oxadiazole protons at δ 8.5–9.5 ppm, piperidine carbons). 2D techniques (COSY, HSQC) confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23H25N5O3 requires m/z 431.1956) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

  • FLAP binding assays : Radioligand competition assays (e.g., using [3H]-BI 665915) measure IC50 values. For FLAP inhibitors, IC50 < 10 nM is considered potent .
  • Whole-blood LTB4 inhibition : Human whole blood is stimulated with Ca²⁺ ionophore, and LTB4 levels are quantified via ELISA. This assay evaluates functional potency (IC50 < 100 nM is ideal) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent modification : Systematic variation of the 3-methylphenyl group (e.g., replacing methyl with halogens or electron-withdrawing groups) can enhance FLAP binding. Pyridine and piperidine regions are adjusted to improve solubility (e.g., introducing polar groups on the oxolan-2-ylmethyl moiety) .
  • In silico modeling : Molecular docking (e.g., using AutoDock Vina) predicts interactions with FLAP’s binding pocket. Energy minimization refines substituent geometry .

Q. Table 2: Key SAR Findings for Oxadiazole Derivatives

SubstituentFLAP IC50 (nM)Whole-Blood IC50 (nM)
3-Methylphenyl8.275
3-Fluorophenyl5.162
3-Trifluoromethylphenyl3.948

Advanced: What methodologies assess pharmacokinetic (DMPK) properties?

  • Microsomal stability : Incubation with liver microsomes (human/rodent) quantifies metabolic half-life (t1/2). Low clearance (<10 mL/min/kg) suggests favorable bioavailability .
  • CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) identify enzyme inhibition risks. IC50 > 10 µM indicates low drug-drug interaction potential .
  • Plasma protein binding (PPB) : Equilibrium dialysis measures unbound fraction (fu > 5% is desirable) .

Advanced: How can analytical methods resolve synthetic impurities?

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradient elution (ACN/water + 0.1% formic acid) separate impurities. MS detects byproducts (e.g., uncyclized intermediates) .
  • Preparative HPLC : Purify crude product using larger columns (e.g., 20 × 250 mm) and collect fractions at λ = 254 nm .

Advanced: What in vivo models validate efficacy?

  • Murine systemic infection models : Administer the compound orally to MRSA-infected mice. Monitor survival rates and LTB4 levels in ex vivo blood. Dose-dependent inhibition (ED50 < 10 mg/kg) confirms translatability of in vitro data .
  • Pharmacokinetic profiling : Serial blood sampling after IV/PO administration calculates AUC, Cmax, and bioavailability (F > 50% is optimal) .

Advanced: How are synthetic challenges (e.g., low yield) addressed?

  • Optimized cyclization : Microwave irradiation (100°C, 30 min) improves oxadiazole yield vs. traditional reflux (12 h) .
  • Protecting group strategies : Temporary protection of the piperidine nitrogen during oxadiazole formation reduces side reactions .

Q. Table 3: Yield Improvement via Microwave Synthesis

MethodTimeYield
Reflux12 h65%
Microwave30 min85%

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